molecular formula C27H22N4O3 B269687 N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Cat. No. B269687
M. Wt: 450.5 g/mol
InChI Key: KVGHDGTVLAORHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide, also known as BPIQI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. BPIQI belongs to the class of quinazoline derivatives and has been found to exhibit promising anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide involves the inhibition of certain enzymes involved in cell survival and proliferation. N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. By inhibiting these enzymes, N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects
N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been found to exhibit anti-inflammatory properties by inhibiting the activity of certain enzymes involved in inflammation. N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide for lab experiments is its potent anti-cancer properties. N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been found to exhibit significant inhibitory effects against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities for further research.

Future Directions

There are several future directions for research on N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide to make it more accessible for further research.

Synthesis Methods

The synthesis of N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide involves a multistep process that includes the preparation of various intermediates. The first step involves the reaction of 2-aminobenzonitrile with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzonitrile. This intermediate is then reacted with 2-(benzyloxy)aniline to form the key intermediate, 2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydroquinazoline. Finally, this intermediate is reacted with isonicotinoyl chloride to form the desired product, N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide.

Scientific Research Applications

N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been extensively studied for its anti-cancer properties. It has been found to exhibit potent inhibitory effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes involved in cell survival and proliferation. Additionally, N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest.

properties

Product Name

N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Molecular Formula

C27H22N4O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-[4-oxo-2-(2-phenylmethoxyphenyl)-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C27H22N4O3/c32-26(20-14-16-28-17-15-20)30-31-25(29-23-12-6-4-10-21(23)27(31)33)22-11-5-7-13-24(22)34-18-19-8-2-1-3-9-19/h1-17,25,29H,18H2,(H,30,32)

InChI Key

KVGHDGTVLAORHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3NC4=CC=CC=C4C(=O)N3NC(=O)C5=CC=NC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3NC4=CC=CC=C4C(=O)N3NC(=O)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.